N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide, also known as BZL101, is a synthetic compound that has been studied for its potential therapeutic properties in cancer treatment. BZL101 has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a key role in the degradation of proteins. By inhibiting the proteasome, this compound may prevent the degradation of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide is its selectivity for cancer cells, which may reduce the risk of side effects associated with traditional chemotherapy. However, this compound has also been shown to have limited solubility in aqueous solutions, which may limit its effectiveness in some experimental settings.
Zukünftige Richtungen
Future research on N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide could include studies on its potential use in combination with other anti-cancer agents, as well as investigations into the molecular mechanisms underlying its anti-tumor effects. In addition, further studies could be conducted to optimize the synthesis of this compound and improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with benzylamine to form the corresponding amide. The amide is then reacted with ethyl isothiocyanate to form the isothiocyanate derivative, which is subsequently oxidized to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethylbenzamide has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells relatively unaffected. This selectivity makes this compound an attractive candidate for further development as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-benzyl-2-chloro-N-ethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-2-21(13-14-6-4-3-5-7-14)19(24)16-12-15(8-9-17(16)20)22-18(23)10-11-27(22,25)26/h3-9,12H,2,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHHHZVULZQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.